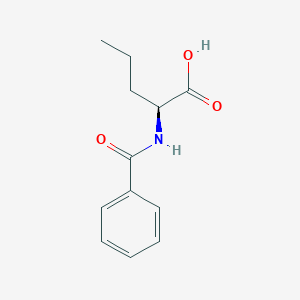
L-Iduronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Iduronic acid (IdoA) is the major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin . It is also present in heparan sulfate, although here in a minor amount relative to its carbon-5 epimer glucuronic acid . IdoA is a hexapyranose sugar .
Synthesis Analysis
One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . A study was conducted to see if a much more easily synthesizable sugar, the 6-deoxy-L-talose, built in a heparinoid oligosaccharide, could show a similar conformational plasticity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .
Molecular Structure Analysis
Iduronic acid (IdoA), unlike most other monosaccharides, can adopt different ring conformations, depending on the context of the molecular structure . Accurate modeling of this building block is essential for understanding the role of glycosaminoglycans and other glycoconjugates .
Chemical Reactions Analysis
The creation of the L-iduronic acid building block is a critical part of the synthesis of heparinoid anticoagulants . This building block is featured with unique conformational plasticity which is crucial for the anticoagulant activity .
Physical And Chemical Properties Analysis
L-Iduronic acid has a molecular weight of 194.14 g/mol . It is a hexapyranose sugar and can adopt different ring conformations, depending on the context of the molecular structure .
Wissenschaftliche Forschungsanwendungen
Synthese von Glykosaminoglykanen
L-Iduronsäure ist ein saurer Monosaccharid-Bestandteil von Heparin, Heparansulfat und Dermatansulfat, die Oligosaccharide sind, die zu einer Familie von Glykosaminoglykanen (GAGs) gehören und strukturelle Bestandteile des Bindegewebes sind . GAGs haben gemeinsam eine sich wiederholende Disaccharid-Einheit, die aus Hexuronsäure und D-Hexosamin besteht .
Protein-Interaktion
Aufgrund der Mikroheterogenität von Heparin und Heparansulfat interagieren sie mit mehreren Proteinen wie Fibroblastenwachstumsfaktoren, Interleukinen, Interferonen, Chemokinen und Zell-Adhäsionsmolekülen und spielen wichtige Rollen bei zahlreichen biologischen Ereignissen .
Synthese von this compound-Derivaten
Einfache Glykosylierung von L-Iduronat
Das erhaltene Methyl-1,2,3,4-tetra-O-acetyl-alpha-L-iduronat war ein guter Glykosyl-Donor für die L-Iduronidierung, wenn Bis(trifluormethylsulfonylimid) als Aktivator eingesetzt wurde .
Herstellung von this compound
Methyl-1,2,3,4-tetra-O-acetyl-alpha-L-iduronat wurde in zwei Schritten aus Methyl-1,2,3,4-tetra-O-beta-D-glucuronat hergestellt: Ferriers Photobromierung und anschließende Radikalreduktion mit Tris(trimethylsilyl)silan .
Biologische Ereignisse
Es wurden viele Anstrengungen unternommen, um die Teilstrukturen von Heparin oder Heparansulfat zu synthetisieren, um die spezifische Sequenz zu identifizieren, die an biologisch wichtige Proteine bindet .
Wirkmechanismus
Target of Action
L-Iduronic acid, also known as Iduronic acid, L- or L-Iduronic acid, sodium salt, is a major uronic acid component of the glycosaminoglycans (GAGs) dermatan sulfate and heparin . It is also present in heparan sulfate, although in a minor amount relative to its carbon-5 epimer glucuronic acid . The primary targets of L-Iduronic acid are these GAGs, which play crucial roles in various biological processes.
Mode of Action
L-Iduronic acid interacts with its targets, the GAGs, by being a structural component of these molecules . It may be modified by the addition of an O-sulfate group at carbon position 2 to form 2-O-sulfo-L-iduronic acid (IdoA2S) . This modification can influence the interaction of GAGs with other molecules and affect their function.
Biochemical Pathways
L-Iduronic acid is involved in the biosynthesis of GAGs, specifically dermatan sulfate and heparin . These GAGs are part of larger biochemical pathways related to cellular communication, growth, and development. Changes in the structure of L-Iduronic acid, such as the addition of an O-sulfate group, can affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of L-Iduronic acid’s action are primarily related to its role in the structure and function of GAGs . For example, it has been found that GAGs containing L-Iduronic acid were the only ones that inhibited respiratory syncytial virus (RSV) infection in cell culture .
Biochemische Analyse
Biochemical Properties
Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .
Cellular Effects
Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .
Molecular Mechanism
The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .
Temporal Effects in Laboratory Settings
It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .
Dosage Effects in Animal Models
Animal models are widely used for novel drug development for treatment of diabetes and its complications .
Metabolic Pathways
Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .
Transport and Distribution
It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .
Subcellular Localization
It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Iduronic acid, L- can be achieved through a multi-step process involving the oxidation of a specific sugar derivative.", "Starting Materials": [ "D-glucuronic acid", "Sodium periodate", "Sodium borohydride", "Sodium hydroxide", "Acetic acid", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "D-glucuronic acid is dissolved in water and mixed with sodium periodate to form a reaction mixture.", "The reaction mixture is stirred at room temperature for a specific time period to allow for oxidation of the sugar derivative.", "Sodium borohydride is added to the reaction mixture to reduce the intermediate product to form Iduronic acid, L-.", "The reaction mixture is then neutralized with sodium hydroxide and the resulting solution is extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is removed under reduced pressure to obtain a crude product.", "The crude product is dissolved in a mixture of acetic acid and methanol and stirred at room temperature for a specific time period.", "The resulting solution is filtered and the solvent is removed under reduced pressure to obtain pure Iduronic acid, L-." ] } | |
CAS-Nummer |
2073-35-0 |
Molekularformel |
C6H10O7 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1 |
InChI-Schlüssel |
AEMOLEFTQBMNLQ-HNFCZKTMSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Synonyme |
L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98% |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




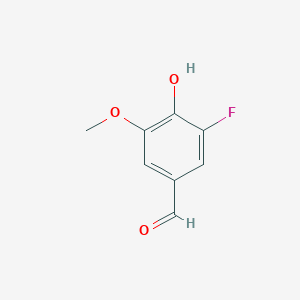
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)

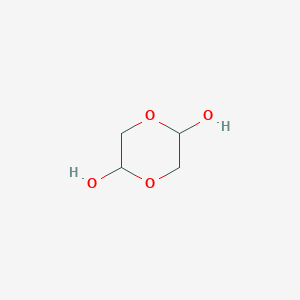
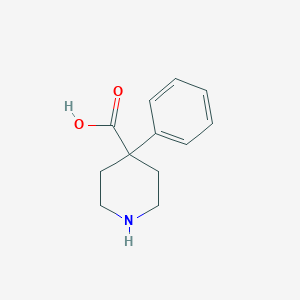
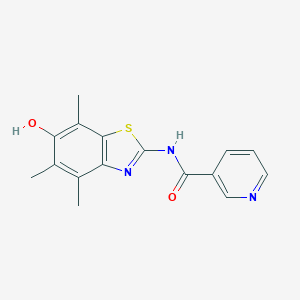
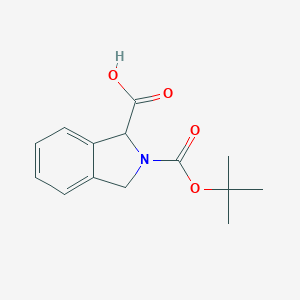
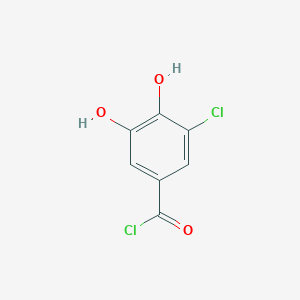

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)


